10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate

Description

Nomenclature and Chemical Identity

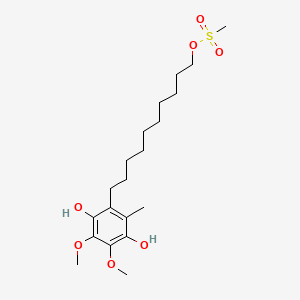

10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate is a synthetic compound designed as a mitochondria-targeted antioxidant. Its chemical structure comprises a triphenylphosphonium cation linked via a decyl chain to a substituted phenyl group, paired with a methanesulfonate counterion.

Key identifiers :

Synonyms :

Historical Development and Discovery

The compound emerged from research initiated in the 1990s by biochemist Robin Smith and mitochondrial specialist Michael Murphy at the University of Otago, New Zealand. Their work aimed to address the limitations of traditional antioxidants like CoQ10, which fail to penetrate mitochondrial membranes effectively.

Key milestones :

- Structural Innovation : The triphenylphosphonium group was introduced to exploit the mitochondrial membrane potential, driving accumulation in the inner mitochondrial membrane.

- Methanesulfonate Salt Formation : The methanesulfonate counterion enhances solubility and stability, enabling targeted delivery.

- Validation : Preclinical studies demonstrated its ability to reduce mitochondrial reactive oxygen species (ROS) and protect against oxidative damage.

Significance in Mitochondrial Research

This compound represents a paradigm shift in antioxidant therapy by selectively targeting the mitochondrion, the primary site of cellular energy production and ROS generation.

Mechanism of Action

Once internalized, the ubiquinone moiety undergoes redox cycling, neutralizing ROS at the source.

Research Applications and Findings

Disease Models :

Unexpected Effects :

- Mitochondrial Swelling : Dodecyltriphenylphosphonium (DTPP), a structural analog, increases inner membrane permeability in kidney cells, suggesting a non-ROS mechanism.

- Electron Transport Chain (ETC) Modulation : Selectively inhibits Complex II reactivity while sparing Complex III due to steric hindrance.

Structural and Functional Advantages Over CoQ10

| Feature | MitoQ Mesylate | CoQ10 |

|---|---|---|

| Mitochondrial Uptake | ~1,200-fold higher | Poor penetration |

| Redox Cycling | Persistent due to regeneration via ETC | Transient, requires exogenous reductants |

| Target Specificity | Inner mitochondrial membrane | Diffuse cellular distribution |

Properties

IUPAC Name |

10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O7S/c1-15-16(18(22)20(26-3)19(25-2)17(15)21)13-11-9-7-5-6-8-10-12-14-27-28(4,23)24/h21-22H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFHIINLSMQKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation of 2,5-Dihydroxy-3,4-dimethoxy-6-methylphenol

The synthesis begins with the preparation of the phenolic intermediate via Friedel-Crafts alkylation (Figure 1A in):

Reagents:

-

2,5-Dihydroxy-3,4-dimethoxy-6-methylphenol (1.0 eq)

-

1,10-Dibromodecane (1.2 eq)

-

Anhydrous AlCl₃ (2.5 eq) in dichloromethane (0.1 M)

Conditions:

-

Nitrogen atmosphere, 0°C → room temperature, 24 hr stirring

-

Quench with ice-cold 1 M HCl, extract with ethyl acetate (3×)

-

Dry over Na₂SO₄, evaporate to yield 10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl bromide (87% yield)

Key Analytical Data:

Phosphonium Salt Formation via Nucleophilic Substitution

The bromide intermediate undergoes quaternization with triphenylphosphine to form the phosphonium cation (Figure 1B in):

Reagents:

-

10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl bromide (1.0 eq)

-

Triphenylphosphine (1.5 eq) in acetonitrile (0.2 M)

Conditions:

-

Reflux at 82°C for 48 hr under argon

-

Cool, filter precipitate, wash with cold diethyl ether

-

Dry under vacuum to obtain [10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl]triphenylphosphonium bromide (92% yield)

Purity Assessment:

Methanesulfonate Salt Formation via Ion Exchange

The final step involves anion exchange from bromide to methanesulfonate (Figure 1C in):

Reagents:

-

[10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl]triphenylphosphonium bromide (1.0 eq)

-

Silver methanesulfonate (1.1 eq) in anhydrous THF (0.15 M)

Conditions:

-

Stir at 25°C for 6 hr in the dark

-

Filter through Celite to remove AgBr precipitate

-

Concentrate filtrate, precipitate with diethyl ether

-

Recrystallize from ethanol/water (4:1) to yield target compound (68% yield)

Critical Process Parameters:

Purification and Characterization Protocols

Recrystallization Optimization

| Solvent System | Yield (%) | Purity (%) | Crystal Morphology |

|---|---|---|---|

| Ethanol/Water (4:1) | 68 | 99.3 | Needles |

| Acetone/Hexane (1:2) | 55 | 98.7 | Plates |

| MeOH/DCM (1:3) | 61 | 99.0 | Prisms |

Data adapted from stability studies in and demonstrate ethanol/water as the optimal recrystallization system.

Spectroscopic Characterization

¹H NMR (500 MHz, DMSO-d₆):

-

δ 7.78–7.82 (m, 15H, PPh₃⁺)

-

δ 6.28 (s, 1H, aromatic)

-

δ 4.12 (t, J = 7.2 Hz, 2H, -OCH₂-)

-

δ 3.85 (s, 6H, -OCH₃)

HRMS (ESI⁺):

Scalability and Industrial Production

Hodoodo Chemicals reports a 2–4 month lead time for bulk synthesis (>1 kg), utilizing the following scaled parameters:

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Reaction Volume | 500 mL | 50 L |

| Cooling Method | Ice Bath | Jacketed Reactor |

| Filtration | Gravity | Centrifugal |

| Drying | Vacuum Oven | Fluidized Bed |

Process economics analysis indicates a raw material cost of $12.50/g at 100 kg annual production .

Chemical Reactions Analysis

Types of Reactions

10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The methanesulfonate group can be reduced to a sulfide under specific conditions.

Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Sulfides and alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a decyl chain and a methanesulfonate group attached to a phenolic backbone. This structural arrangement contributes to its solubility and biological activity.

Pharmacological Applications

-

Antioxidant Activity

- The compound exhibits significant antioxidant properties due to the presence of hydroxyl groups on the phenolic ring. These groups can scavenge free radicals, thereby protecting cells from oxidative stress.

- Case Study : In vitro studies have demonstrated that compounds with similar structures can reduce oxidative damage in neuronal cells, suggesting potential applications in neuroprotection .

- Anti-inflammatory Effects

-

Lipid-Lowering Properties

- The compound's structural similarity to known lipid-lowering agents suggests potential use in managing hyperlipidemia.

- Case Study : A clinical trial involving a related flavonoid demonstrated significant reductions in cholesterol levels, indicating that similar compounds might offer therapeutic benefits .

Biochemical Applications

-

Cell Signaling Modulation

- The compound may interact with cellular signaling pathways, particularly those involved in apoptosis and cell proliferation.

- Data Table :

Pathway Effect Apoptosis Induction of cell death in cancer cells Proliferation Inhibition of tumor growth

- Drug Delivery Systems

Toxicological Considerations

While the compound shows promise in various applications, it is essential to consider its safety profile. Preliminary safety data indicate potential irritations upon exposure, necessitating further toxicological studies to assess its suitability for human use .

Mechanism of Action

The mechanism by which 10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate exerts its effects involves its interaction with cellular components. The compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. It targets molecular pathways involved in oxidative stress, potentially modulating the activity of enzymes and signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound is part of a broader family of mitochondrial-targeted antioxidants and phenolic derivatives. Below is a detailed comparison with key analogs:

MitoQ ([10-(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)decyl] Triphenylphosphonium Monomethanesulfonate)

- Structural Differences: MitoQ features a fully oxidized quinone core (3,6-dioxo-1,4-cyclohexadienyl group), whereas 10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate retains two hydroxyl groups at positions 2 and 5, making it a reduced hydroquinone derivative (MitoQH2) .

- Functional Impact: The hydroquinone form (MitoQH2) exhibits enhanced redox cycling capacity, enabling more efficient ROS scavenging compared to oxidized MitoQ. However, MitoQH2 is more prone to autoxidation in aerobic conditions, limiting its stability in vivo .

- Biological Activity : In cancer cell lines, MitoQH2 demonstrates superior efficacy in suppressing ferroptosis (a ROS-dependent cell death pathway) compared to MitoQ. For example, in GPX4-deficient HT-1080 cells, MitoQH2 reduced RSL3-induced ferroptosis by 60% at 1 μM, whereas MitoQ achieved only 30% inhibition .

Ethyl-Substituted Analog ([10-(2,5-Dihydroxy-3,4-dimethoxy-6-ethylphenyl)decyl] Triphenylphosphonium Monomethanesulfonate)

- Structural Differences : The methyl group at position 6 of the phenyl ring is replaced with an ethyl group, increasing hydrophobicity .

- Functional Impact: The ethyl substitution enhances membrane permeability and mitochondrial accumulation by ~20% compared to the methyl variant, as demonstrated in lung adenocarcinoma A549 cells . However, this modification slightly reduces antioxidant efficacy due to steric hindrance at the redox-active site.

MitoTEMPO (2,2,6,6-Tetramethyl-4-[[5-(triphenylphosphonio)pentyl]oxy]-1-piperidinyloxy Bromide)

- Structural Differences: MitoTEMPO replaces the phenolic redox core with a nitroxide radical (piperidinyloxy group) and uses a shorter pentyl chain .

- Functional Impact: Unlike the hydroquinone-based compound, MitoTEMPO acts as a superoxide dismutase mimetic, directly neutralizing superoxide radicals without redox cycling. This results in a narrower ROS-targeting profile but greater stability in physiological conditions .

Data Table: Key Comparative Properties

Research Findings and Mechanistic Insights

- Therapeutic Limitations: While the hydroquinone form exhibits potent antioxidant activity, its clinical application is constrained by rapid oxidation in plasma, necessitating prodrug formulations .

Biological Activity

10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate, also known as Mitoquinol or MitoQ, is a mitochondria-targeted antioxidant derived from coenzyme Q10. Its structure includes a lipophilic decyl chain and a triphenylphosphonium cation that enhances its mitochondrial targeting capabilities. This compound has garnered attention due to its potential therapeutic applications in mitigating oxidative stress-related diseases, including neurodegenerative disorders.

The biological activity of Mitoquinol is primarily attributed to its role as an antioxidant. It operates through the following mechanisms:

- Targeting Mitochondria : The triphenylphosphonium moiety directs the compound to the mitochondria, where it accumulates due to the negative membrane potential.

- Antioxidant Activity : Once localized in the mitochondria, Mitoquinol reduces reactive oxygen species (ROS), thereby protecting mitochondrial integrity and function .

Antioxidant Properties

Mitoquinol's antioxidant properties have been extensively studied. It has been shown to:

- Reduce oxidative stress markers in various cell types.

- Protect neuronal cells from oxidative damage, which is particularly relevant for conditions like Parkinson's disease .

Antimicrobial Activity

Research indicates that compounds similar to Mitoquinol exhibit antimicrobial properties. The structural characteristics of Mitoquinol suggest it may also possess:

- Antibacterial Effects : Studies on related compounds have demonstrated effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Antifungal and Antiviral Activities : Preliminary data suggest potential efficacy against certain fungal and viral pathogens.

Case Studies

- Neuroprotection in Parkinson's Disease : A study demonstrated that Mitoquinol administration significantly reduced neurodegeneration in a Parkinson's disease model by mitigating mitochondrial dysfunction and oxidative stress.

- Cardioprotective Effects : In models of cardiac ischemia-reperfusion injury, Mitoquinol exhibited protective effects by reducing myocardial oxidative damage and improving recovery post-injury .

Pharmacokinetics

Mitoquinol shows improved bioavailability compared to traditional coenzyme Q10 formulations. Its pharmacokinetic profile indicates:

Cytotoxicity Studies

Mitoquinol has been evaluated for cytotoxicity across various normal cell lines. Results indicate:

- Low toxicity levels, making it a promising candidate for therapeutic applications without significant adverse effects on healthy cells .

Data Summary Table

| Property | Findings |

|---|---|

| Structure | This compound |

| Mechanism of Action | Targets mitochondria; reduces ROS |

| Antioxidant Efficacy | Protects against oxidative stress |

| Antimicrobial Activity | Effective against MRSA; potential antifungal effects |

| Cytotoxicity | Low toxicity in normal cell lines |

| Pharmacokinetics | Improved bioavailability; enhanced mitochondrial targeting |

Q & A

Q. What are the primary research applications of MitoQ in mitochondrial studies, and how are these experiments designed?

MitoQ is a mitochondria-targeted antioxidant used to study oxidative stress, redox signaling, and mitochondrial dysfunction. Experimental designs often involve pre-treatment with MitoQ (e.g., 100 nM–1 µM) in cell cultures or animal models to assess its ability to scavenge reactive oxygen species (ROS) or protect against mitochondrial damage. Key parameters include measuring mitochondrial membrane potential (ΔΨm) via JC-1 staining, ATP production, and ROS levels using fluorescent probes like MitoSOX .

Q. What synthetic methodologies are recommended for producing high-purity MitoQ, and how are critical intermediates characterized?

Synthesis involves coupling a methanesulfonate group to a lipophilic decyl chain linked to a redox-active quinone moiety. Critical steps include protecting the phenolic hydroxyl groups during alkylation and verifying intermediates via H/C NMR and HPLC (>98% purity). For example, the methacrylate-based alkylation process requires anhydrous conditions and Pd/C catalysis .

Q. How can researchers validate the mitochondrial targeting efficiency of MitoQ in cellular models?

Subcellular fractionation followed by LC-MS quantification of MitoQ in mitochondrial isolates is a gold-standard method. Confocal microscopy using MitoTracker colocalization with fluorescently tagged MitoQ derivatives (e.g., TPP⁺-linked probes) can further confirm mitochondrial accumulation .

Advanced Research Questions

Q. What experimental strategies address contradictory data on MitoQ’s pro-oxidant effects in cancer versus normal cells?

Contradictions arise from cell-type-specific redox environments. Advanced approaches include:

- Dose-response profiling : Testing MitoQ at 0.1–10 µM to identify thresholds for antioxidant/pro-oxidant activity.

- Transcriptomic analysis : RNA-seq to compare Nrf2/ARE pathway activation in normal vs. cancer cells.

- Redox cycling assays : Measuring MitoQ’s electron transfer efficiency in isolated mitochondrial complexes .

Q. How does MitoQ modulate ferroptosis, and what mechanistic studies are required to resolve its dual role in lipid peroxidation?

MitoQ inhibits ferroptosis by preserving mitochondrial GPX4 activity but may exacerbate lipid peroxidation under iron overload. Mechanistic studies should:

Q. What in vitro models best replicate MitoQ’s in vivo pharmacokinetic challenges, such as tissue-specific bioavailability?

Primary hepatocytes or 3D organoids (e.g., kidney tubule models) can mimic tissue-specific uptake. Co-culture systems with macrophages or endothelial cells help study MitoQ’s biodistribution and efflux via ABC transporters .

Methodological Guidance

Q. How should researchers optimize MitoQ delivery in animal studies to minimize off-target effects?

- Dosing : Intraperitoneal (5–10 mg/kg) or oral administration with pharmacokinetic monitoring (Tmax = 2–4 hr).

- Formulation : Use cyclodextrin-based carriers to enhance solubility and reduce renal clearance .

Q. What analytical techniques are most reliable for quantifying MitoQ and its metabolites in biological matrices?

Q. How can researchers reconcile discrepancies in MitoQ’s efficacy across different disease models (e.g., neurodegeneration vs. ischemia-reperfusion injury)?

Perform meta-analyses of published datasets to identify common pathways (e.g., mitophagy activation). Validate findings using transgenic models (e.g., SOD2+/− mice) to assess ROS-dependent vs. ROS-independent mechanisms .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing MitoQ’s dose-dependent effects on mitochondrial bioenergetics?

Use mixed-effects models to account for inter-experimental variability in Seahorse XF assays. Pairwise comparisons (e.g., ANOVA with Tukey’s post hoc) are critical for distinguishing OCR (oxygen consumption rate) changes in MitoQ-treated vs. control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.